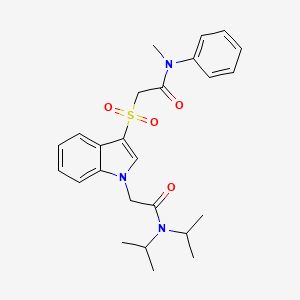
2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C25H31N3O4S and its molecular weight is 469.6. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Intracellular Drug Delivery Systems
Nanocarriers based on 2-(diisopropylamino)ethyl methacrylate (DPAEMA) have garnered attention for their ability to transport therapeutic agents intracellularly. DPAEMA is a cationic, amine-containing monomer that imparts pH-sensitivity due to its pKa of around 6.2. Under acidic conditions (pH < 6.2), DPAEMA transitions into a hydrophobic state, making it ideal for drug delivery applications. Researchers have synthesized stable cationic DPAEMA nanoparticles with controlled nanometric size and stability for drug release .
siRNA Transfection
DPAEMA-based nanogels exhibit lower cytotoxicity compared to those formulated with 2-diethylamino ethyl methacrylate (DEAEMA). These nanoparticles are promising candidates for small interfering RNA (siRNA) transfection, a critical technique in gene silencing and therapeutic applications .
Antimicrobial Hydrogels and Nanostructures
Tertiary amines in DPAEMA contribute to desirable properties such as antimicrobial behavior and good biocompatibility. Researchers have explored DPAEMA’s function in hydrogels and nanostructures, emphasizing its potential in antimicrobial applications .
pH-Responsive Nanoparticles for Cancer Therapy
DPAEMA-containing nanoparticles have been investigated for the delivery of hydrophobic, non-charged anticancer agents. These nanoparticles exhibit pH-responsive behavior, aiding in controlled drug release at specific target locations. Optimizing the properties of these vectors requires a deeper understanding of DPAEMA’s solution behavior .
Polymeric Nanoparticle Micelles
DPAEMA has been incorporated into diblock copolymers, such as those based on 2-methacryloyloxyethyl phosphorylcholine (MPC). These polymeric nanoparticle micelles offer potential applications in drug delivery and other biomedical fields .
Biocompatible Hydrophobic Blocks in Nanoparticles
Due to its high biocompatibility, DPAEMA serves as an excellent ionizable hydrophobic block in nanoparticles. Its unique pH-dependent behavior makes it valuable for designing drug carriers and other biomedical materials .
作用機序
Target of Action
The compound, also known as 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-methyl-N-phenylacetamide, is a complex molecule that has been studied for its potential therapeutic applications It’s known that similar compounds, such as cationic nanoparticles, have been widely investigated for their potent ability to transport therapeutic agents intracellularly .
Mode of Action
It’s known that similar compounds, such as cationic nanoparticles, have demonstrated favorable ph-responsive phase transition and membrane-disruptive behavior for intracellular drug delivery .
Biochemical Pathways
It’s known that similar compounds, such as cationic nanoparticles, have been used for the delivery of hydrophobic, non-charged anticancer agents wherein the release of the payload is aided by diffusion out of the nanocarriers to the target location .
Pharmacokinetics
It’s known that similar compounds, such as cationic nanoparticles, have been synthesized with controlled particle nanometric size and stability for drug-release applications .
Result of Action
It’s known that similar compounds, such as cationic nanoparticles, have demonstrated lower cytotoxicity in comparison to other formulations, making them promising candidates for certain applications .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pH conditions can affect the behavior of similar compounds, such as cationic nanoparticles . Under pH conditions greater than its pK a from protonation, the compound bears a hydrophobic nature and rapidly transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation .
特性
IUPAC Name |
2-[3-[2-(N-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4S/c1-18(2)28(19(3)4)24(29)16-27-15-23(21-13-9-10-14-22(21)27)33(31,32)17-25(30)26(5)20-11-7-6-8-12-20/h6-15,18-19H,16-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLYIGCKCKZGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

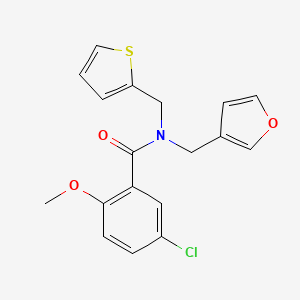
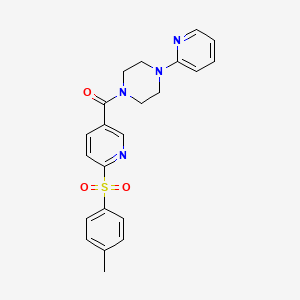
![[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2434522.png)
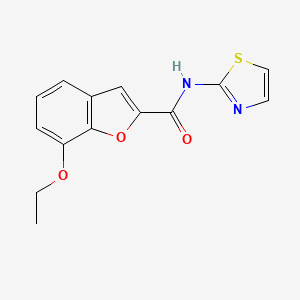
![2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B2434526.png)
![N-(2-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2434527.png)
![2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2434529.png)
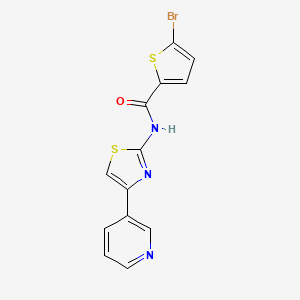
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
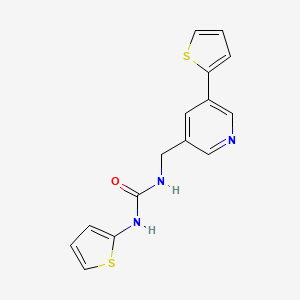
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2434534.png)
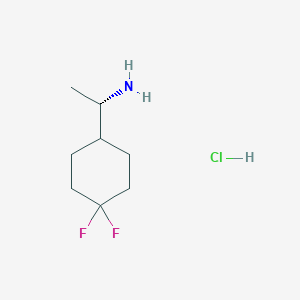
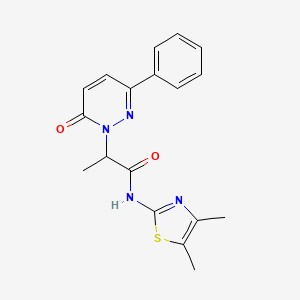
![methyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2434538.png)